h_49_Ethisterone

Description

BenchChem offers high-quality h_49_Ethisterone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about h_49_Ethisterone including the price, delivery time, and more detailed information at info@benchchem.com.

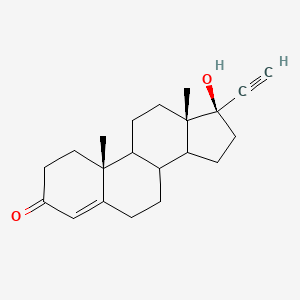

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H28O2 |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

(10R,13S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16?,17?,18?,19-,20-,21-/m0/s1 |

Clé InChI |

CHNXZKVNWQUJIB-AYUYWISESA-N |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@]4(C#C)O)C |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C |

Origine du produit |

United States |

Historical Perspectives on Discovery and Early Research Trajectory

Genesis of Synthetic Progestogens: The Role of Ethisterone (B1671409) as a Pioneering Compound

In the early 20th century, the isolation of steroid hormones was a major scientific breakthrough. However, the therapeutic application of natural hormones like progesterone (B1679170) was significantly limited by their poor effectiveness when taken orally. kup.attandfonline.com This challenge prompted a search for synthetic alternatives, leading to the landmark development of ethisterone. Synthesized in 1937, ethisterone, also known by names such as 17α-ethynyltestosterone and anhydrohydroxyprogesterone, was the very first orally active synthetic progestogen. kup.attandfonline.comwikipedia.org

The key to its oral viability was a specific structural modification: the addition of an ethinyl group at the C17α position of the steroid molecule. nih.gov This chemical alteration protected the compound from being rapidly broken down by the liver, a common issue with natural hormones, thus allowing it to be effective when administered in tablet form. kup.attandfonline.com The creation of ethisterone was a milestone that inaugurated the era of orally active synthetic steroid hormones, fundamentally changing gynecological endocrinology. kup.at It was the only orally active progestin available for medical use from its introduction in 1939 until 1957. tandfonline.com

Key Researchers and Institutions in Ethisterone's Development

The development of ethisterone is credited to a team of researchers at the German pharmaceutical company Schering AG in Berlin. wikipedia.orgencyclopedia.pub In 1938, chemists Hans Herloff Inhoffen and Walter Hohlweg, along with Willy Logemann and Arthur Serini, successfully synthesized the compound. wikipedia.orgencyclopedia.pub Schering AG was a leader in steroid hormone research at the time and had already patented the ethynylation process that was crucial for the synthesis. tandfonline.com

This team's work built upon earlier research that aimed to create an orally active form of testosterone (B1683101). wikipedia.org The synthesis involved the ethynylation of a derivative of the androgen dehydroandrosterone. encyclopedia.pubfogsi.org This innovative chemical process not only produced ethisterone but also had a lasting impact on the field of steroid chemistry. kup.at Ethisterone was subsequently marketed in Germany in 1939 under the brand name Proluton C and introduced in the United States by Schering in 1945 as Pranone. wikipedia.orgencyclopedia.pub

| Key Figures & Institutions | Contribution | Year |

| Hans Herloff Inhoffen, Walter Hohlweg, Willy Logemann, Arthur Serini | Synthesis of Ethisterone | 1938 |

| Schering AG | Pharmaceutical company providing research support and patents | 1930s |

| Schering AG | Marketed as Proluton C in Germany | 1939 |

| Schering AG | Marketed as Pranone in the U.S. | 1945 |

Conceptual Shift: From Androgen Analog to Progestational Agent Discovery

Initially, the structural similarity of ethisterone to testosterone led researchers to anticipate that it would function as an orally active androgen. tandfonline.comwikipedia.org The compound's chemical name, 17α-ethynyltestosterone, highlights its direct structural relationship to the primary male sex hormone. encyclopedia.pubpatsnap.com The goal of the original synthesis was, in fact, to create a more potent, orally available version of testosterone. kup.at

However, subsequent biological testing revealed a surprising outcome: ethisterone possessed only weak androgenic properties but exhibited significant progestational activity. tandfonline.comkup.at This unexpected discovery marked a crucial conceptual shift in steroid pharmacology. It demonstrated that a minor modification to an androgen molecule—the addition of a 17α-ethinyl group—could dramatically alter its primary hormonal effect, converting it into a potent progestogen. nih.govkup.at This finding opened new pathways for the design of synthetic hormones with specific desired activities. kup.at

Predecessor Status in the Development of 19-Nortestosterone Series

Ethisterone's importance in pharmaceutical history extends beyond its own therapeutic use; it served as the direct chemical forerunner to the 19-nortestosterone family of progestins. kup.atencyclopedia.pub This class of compounds, which includes essential and widely used progestins like norethisterone (also known as norethindrone), was synthesized directly from ethisterone. encyclopedia.pub

The critical chemical step was the removal of the C19 methyl group from the ethisterone molecule. nih.govbioscientifica.comaapec.org This process, known as demethylation, resulted in the creation of 19-nor-17α-ethynyltestosterone, or norethisterone, in 1951 by researchers at Syntex. encyclopedia.pubfogsi.org The resulting 19-nortestosterone derivatives proved to be significantly more potent as progestational agents than their parent compound, ethisterone, with norethisterone being about 20 times more potent. nih.govkup.at Thus, ethisterone is rightly regarded as the progenitor of the modern 19-nortestosterone series of progestins. kup.at

Synthetic Chemistry and Analog Design

Original Synthetic Pathways and Innovations

The initial synthesis of ethisterone (B1671409) marked a significant milestone in medicinal chemistry, providing the first orally active progestogen. wikipedia.org This achievement was rooted in the strategic modification of the testosterone (B1683101) molecule.

Ethynylation of Testosterone at the C17α Position

The cornerstone of ethisterone's synthesis is the ethynylation of a 17-ketosteroid precursor, a reaction that introduces an ethynyl (B1212043) group (-C≡CH) at the C17α position of the steroid nucleus. wikipedia.orgwikipedia.orgwikiwand.com This process typically involves the reaction of a 17-keto steroid, such as dehydroepiandrosterone (B1670201) (DHEA) or androstenedione (B190577) (4-AD), with acetylene (B1199291). google.comgoogle.com The reaction is carried out in the presence of a strong base, such as potassium hydroxide (B78521) or a lithium acetylide complex, which deprotonates the acetylene to form a nucleophilic acetylide anion. wikiwand.comgoogleapis.com This anion then attacks the electrophilic carbonyl carbon at the C17 position of the steroid, leading to the formation of the 17α-ethynyl-17β-hydroxy steroid. wikipedia.orgwikiwand.com

The introduction of the C17α-ethynyl group is crucial as it sterically hinders the oxidation of the 17β-hydroxyl group, a metabolic pathway that would otherwise inactivate the molecule, thus conferring oral bioavailability. wikipedia.org This innovative approach, first reported in 1938 by Inhoffen, Logemann, Hohlweg, and Serini, transformed steroid-based therapeutics. wikipedia.orgwikipedia.org The initial synthesis started from testosterone and involved its ethynylation at the C17α position. wikipedia.orgrsc.org Another route involves the ethynylation of androstenolone followed by the oxidation of the hydroxyl group at the C3 position.

Design and Synthesis of Ethisterone Derivatives

The versatile structure of ethisterone has inspired the design and synthesis of a wide array of analogs, each with unique properties and potential applications. These modifications often target specific biological pathways or aim to enhance therapeutic efficacy.

Thiazole-Fused Ethisterone Analogs

A significant area of analog design involves the fusion of a thiazole (B1198619) ring to the ethisterone scaffold. acs.orgnih.govresearchgate.netrsc.org The synthesis of these derivatives typically starts with the conversion of ethisterone to an epoxyketone intermediate. nih.govresearchgate.net This epoxyethisterone then reacts with various substituted thiourea (B124793) derivatives in a domino reaction, often using acetic acid as both a solvent and a promoter, to yield the fused thiazole compounds. acs.orgnih.govresearchgate.net This methodology has been shown to be robust, allowing for the synthesis of a library of thiazole-fused ethisterone derivatives with diverse substitutions on the thiazole ring. acs.org Research has shown that these thiazole-fused analogs can exhibit potent biological activities. acs.orgnih.govcolab.ws

Table 1: Synthesis of Thiazole-Fused Ethisterone Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Epoxyethisterone | Thiourea | Fused-aminothiazolo-ethisterone | Quantitative | nih.gov |

| Epoxyethisterone | Phenylthiourea | Fused-phenylaminothiazolo-ethisterone | Excellent | nih.gov |

| Epoxyketone (6) | N-Phenyl thiourea | Fused thiazole compound (7) | 94 | acs.org |

| Epoxyketone (6) | N-Methyl-N-phenyl thiourea | Fused thiazole compound (8) | 90 | acs.org |

| Epoxyketone (6) | N-Benzyl thiourea | Fused thiazole compound (9) | 94 | acs.org |

Peptoid Conjugates Incorporating Ethisterone Moieties

Another innovative approach involves the conjugation of ethisterone to peptoid backbones. wiley-vch.deaacrjournals.orgholublab.com Peptoids, or N-substituted glycine (B1666218) oligomers, offer a stable and versatile scaffold for the multivalent display of bioactive molecules. aacrjournals.orggoogle.com The synthesis of these conjugates often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. aacrjournals.orgdoi.org In this process, a peptoid scaffold is synthesized with site-specifically positioned azidoalkyl sidechains. wiley-vch.deholublab.com Ethisterone, with its inherent ethynyl group, can then be efficiently conjugated to the azide-functionalized peptoid in the presence of a copper(I) catalyst and a reducing agent like ascorbic acid. wiley-vch.deaacrjournals.org This method allows for the precise control over the number and spacing of ethisterone moieties on the peptoid scaffold, leading to the creation of monovalent, divalent, and trivalent displays. wiley-vch.deaacrjournals.org

Table 2: Synthesis of Ethisterone-Peptoid Conjugates

| Peptoid Scaffold | Ethisterone Concentration | Copper(I) Iodide Concentration | Ascorbic Acid Concentration | DIPEA Concentration | Crude Purity | Reference |

|---|---|---|---|---|---|---|

| Monovalent | 0.05 M | 0.10 M | 0.05 M | 0.12 M | 81% | wiley-vch.de |

| Divalent | 0.125 M | 0.24 M | 0.125 M | 0.30 M | 35% | wiley-vch.de |

| Trivalent | 0.15 M | 0.29 M | 0.15 M | 0.36 M | 30% | wiley-vch.de |

Steroid–Metal(I) Complexes (e.g., Gold(I) Complexes)

The ethynyl group of ethisterone also provides a handle for the synthesis of steroid-metal complexes, particularly with gold(I). capes.gov.brnih.govresearchgate.net These complexes are typically synthesized by reacting ethisterone with a gold(I) precursor, such as [Au(NHC)Cl] (where NHC is an N-heterocyclic carbene), in the presence of a weak base like potassium carbonate. researchgate.netrsc.org The reaction proceeds via a concerted-metallation-deprotonation mechanism. researchgate.net This approach has led to the creation of a series of gold(I) complexes bearing both an N-heterocyclic carbene and an ethisterone ligand. capes.gov.brnih.govresearchgate.netmaynoothuniversity.ie The general formula for these complexes is [Au(R2-imidazol-2-ylidene)(ethisterone)], where R can be a methyl or methoxyethyl group. capes.gov.brnih.gov

Methodological Advancements in Ethisterone Synthesis

Over the years, advancements in synthetic methodologies have aimed to improve the efficiency and sustainability of ethisterone production. One notable development is the use of 4-androstenedione (4-AD), a readily available starting material from the fermentation of soybean oil tailings, as an alternative to the more traditional and increasingly expensive dehydroepiandrosterone (DHEA) derived from diosgenin. google.comgoogle.com

Newer synthetic routes focus on minimizing reaction steps and reducing by-product formation. google.com One such method involves the etherification protection of the C3 carbonyl group of 4-AD, followed by a two-step reaction of ethynylation and hydrolysis to yield ethisterone. google.com This approach offers a shorter reaction route and simpler process compared to traditional methods. google.com Another patented method describes a one-step ethynylation of 4-AD, although this can lead to significant by-product formation due to the presence of two carbonyl groups. google.com The use of catalysts such as pyridine (B92270) hydrobromide salt in the etherification step has also been explored to improve reaction conditions. google.com

Ethisterone as a Building Block in Complex Organic Synthesis

Ethisterone, a readily available and cost-effective synthetic steroid, serves as a valuable starting material and intermediate in the intricate field of organic synthesis. chemistryviews.orgresearchgate.net Its rigid, polycyclic structure, coupled with the reactive ethynyl group at the C17 position, provides a unique scaffold for the construction of novel and complex molecules with diverse potential applications, including in medicinal chemistry and materials science. chemistryviews.orgacs.org Researchers have successfully employed ethisterone in a variety of synthetic transformations, demonstrating its versatility as a molecular building block.

A prominent application of ethisterone in modern synthetic chemistry is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. This atom-economical process allows for the facile, single-step synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. chemistryviews.orgnih.gov For instance, a series of novel D-ring substituted ethisterones bearing 1,4-1,2,3-triazoles have been synthesized by linking ethisterone with various para-substituted phenyl azides. chemistryviews.org This modular approach has yielded derivatives with promising cytotoxic activities against several human cancer cell lines, highlighting the potential of ethisterone as a scaffold for the development of new anticancer agents. chemistryviews.orgnih.gov

The following table summarizes the synthesis of triazole-substituted ethisterone derivatives with potential anticancer activity:

Table 1: Synthesis of Triazole-Substituted Ethisterone Derivatives| Derivative | Substituent (X) on Phenyl Azide | Target Cancer Cell Line | Cytotoxicity (CI50%) | Reference |

|---|---|---|---|---|

| 3 | Cl | Leukemia (K562) | 11.72 ± 0.9 μM | nih.gov |

| 3 | Cl | Lung Adenocarcinoma (SKLU) | 14.9 ± 0.8 μM | nih.gov |

| 5 | I | Leukemia (K562) | 24.50 ± 1.0 μM | nih.gov |

| 5 | I | Lung Adenocarcinoma (SKLU) | 46.0 ± 2.8 μM | nih.gov |

Beyond the synthesis of potential therapeutic agents, ethisterone has been utilized as a structural component in the design of molecular machines. Specifically, it has served as a rigid stator in the synthesis of molecular rotors. acs.org The Sonogashira cross-coupling reaction has been employed to link ethisterone's C17-ethynyl group to a 1,4-diethynylphenylene rotator, creating a novel structural platform to study the dynamics of molecular motion in the solid state. researchgate.net

Ethisterone and its acetate (B1210297) derivative have also been transformed into spiro heterocyclic steroids. For example, ethisterone acetate can undergo a reaction sequence to produce spirofuranones. researchgate.netbeilstein-journals.org This involves a palladium-catalyzed cyclization-carbonylation followed by hydrolysis and a base-induced condensation, yielding the spiro heterocycle in high yield. researchgate.netbeilstein-journals.org

Further demonstrating its utility as a synthetic precursor, ethisterone has been used to create analogs with modified steroidal cores. The synthesis of 11-oxa-ethisterone, where the C11-methylene group is replaced by an oxygen atom, is a notable example. researchgate.netnih.gov This modification has been explored to evaluate its impact on biological activity. researchgate.netnih.gov Additionally, ethisterone-derived epoxyketones have been utilized as starting materials for the synthesis of fused-thiazole derivatives, and the direct use of ethisterone has led to the first synthesis of ethisterone-based fused quinolines. researchgate.netacs.org

The following table outlines various synthetic transformations starting from ethisterone:

Table 2: Selected Synthetic Applications of Ethisterone| Starting Material | Reaction Type | Product Type | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Ethisterone | Click Chemistry (CuAAC) | Triazole-substituted ethisterones | para-substituted phenyl azides, Cu(I) catalyst | chemistryviews.orgnih.gov |

| Ethisterone | Sonogashira cross-coupling | Molecular rotors | 1,4-diethynylphenylene, Pd catalyst | researchgate.net |

| Ethisterone Acetate | Cyclization/Carbonylation/Condensation | Spirofuranones | (CH₃CN)₂PdCl₂, CO, p-benzoquinone, MeOH; HCl; NaHCO₃ | researchgate.netbeilstein-journals.org |

| Ethisterone | Multi-step synthesis | 11-Oxa-ethisterone | Not detailed in abstract | researchgate.netnih.gov |

| Ethisterone-derived epoxyketone | Domino reaction | Fused-thiazole derivatives | Thiourea derivatives, acetic acid | researchgate.net |

| Ethisterone | Sequential Amination/Annulation/Aromatization | Fused quinoline (B57606) hybrids | Not detailed in abstract | acs.org |

Structural Characterization and Computational Modeling Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide critical data on the molecular framework, functional groups, and stereochemistry of ethisterone (B1671409).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of ethisterone. Both ¹H and ¹³C NMR have been employed to assign the chemical shifts of the protons and carbons within the steroid nucleus and its substituents. chemicalbook.comscispace.comuvic.capitt.eduoregonstate.edulibretexts.orgcarlroth.comsigmaaldrich.com

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of ethisterone recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the different protons are observed. chemicalbook.com The vinylic proton at the C4 position of the A ring appears as a singlet at approximately 5.73 ppm. chemicalbook.com The ethynyl (B1212043) proton at C21 resonates around 2.58 ppm. chemicalbook.com The two methyl groups, C18 and C19, attached to the steroid backbone, show sharp singlets at approximately 0.90 ppm and 1.20 ppm, respectively. chemicalbook.com The remaining methylene (B1212753) and methine protons of the steroid rings produce a complex series of overlapping multiplets in the region of 1.0 to 2.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all 21 carbon atoms in the ethisterone molecule. scispace.comuvic.caoregonstate.edu Key resonances include the carbonyl carbon (C3) of the α,β-unsaturated ketone system in ring A, which typically appears around 199.5 ppm. The quaternary carbon of the ethynyl group (C17) is found at approximately 87.5 ppm, while the terminal alkyne carbon (C21) resonates around 74.8 ppm. The olefinic carbons C4 and C5 are observed at approximately 124.0 ppm and 171.3 ppm, respectively. The methyl carbons, C18 and C19, give signals at around 14.1 ppm and 17.4 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethisterone in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C3 | - | ~199.5 |

| C4 | ~5.73 | ~124.0 |

| C5 | - | ~171.3 |

| C17 | - | ~87.5 |

| C18-H₃ | ~0.90 | ~14.1 |

| C19-H₃ | ~1.20 | ~17.4 |

| C21-H | ~2.58 | ~74.8 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The table presents key representative values.

Mass spectrometry (MS) is utilized to determine the molecular weight of ethisterone and to study its fragmentation patterns, which aids in structural confirmation. nih.govnih.govresearchgate.netmassbank.eunist.govshout.educationreddit.comwpmucdn.com In electron ionization (EI) mass spectrometry, ethisterone (molecular weight: 312.45 g/mol ) typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 312. nih.govnist.gov

The fragmentation of ethisterone under MS conditions is characteristic of its steroidal structure. Common fragmentation pathways involve the loss of the ethynyl group and cleavages within the steroid rings. For derivatized forms of ethisterone, such as its methoxime-trimethylsilyl (MO-TMS) ether derivative, characteristic losses are observed. For instance, the loss of 140 atomic mass units (a.m.u.) is a notable fragmentation for 17α-ethinyl-17β-O-TMS steroids. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for the analysis of ethisterone and its metabolites, often utilizing techniques like electrospray ionization (ESI). massbank.eu

Table 2: Key Mass Spectrometry Data for Ethisterone

| Technique | Ionization Mode | Precursor m/z | Key Fragment Ions (m/z) |

| GC-MS (EI) | Positive | 312 (M⁺) | Varies with conditions |

| LC-ESI-QTOF | Positive | 313.2162 [M+H]⁺ | 97.0668, and others |

Note: Fragmentation patterns are highly dependent on the instrument and experimental parameters.

Infrared (IR) spectroscopy is used to identify the functional groups present in the ethisterone molecule. nih.govnist.govoup.comnih.govchemicalbook.comweebly.comdrugfuture.comlibretexts.orglibretexts.orgsci-hub.se The IR spectrum of ethisterone, typically recorded using a potassium bromide (KBr) disk, shows characteristic absorption bands. nist.govoup.com

A strong, sharp absorption band is observed around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond (≡C-H). libretexts.org The stretching vibration of the hydroxyl group (-OH) at C17 appears as a broad band in the region of 3400-3650 cm⁻¹. libretexts.org The C≡C triple bond stretch is found in the 2100-2260 cm⁻¹ range. libretexts.org A very strong absorption band characteristic of the conjugated C=O group (α,β-unsaturated ketone) in ring A is present at approximately 1670-1780 cm⁻¹. libretexts.org The C=C stretching vibration of the alkene in ring A is observed around 1640-1680 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for Ethisterone

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| -OH (Alcohol) | O-H Stretch | 3400 - 3650 | Strong, Broad |

| ≡C-H (Alkyne) | C-H Stretch | ~3300 | Strong |

| C≡C (Alkyne) | C≡C Stretch | 2100 - 2260 | Medium |

| C=O (Ketone) | C=O Stretch | 1670 - 1780 | Strong |

| C=C (Alkene) | C=C Stretch | 1640 - 1680 | Medium |

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules like ethisterone. nih.govresearchgate.netresearchgate.netnih.govum.esbiorxiv.orgelte.hunih.govcreative-proteomics.com It is particularly useful for distinguishing between isomers.

Studies have been developed for the simultaneous determination of ethisterone and its Δ⁵-isomer. nih.govresearchgate.net The method relies on the selective negative Cotton effect of the Δ⁴-3-oxo chromophore in ethisterone, which exhibits a negative maximum at approximately 348 nm in dioxane. nih.govresearchgate.netresearchgate.net In contrast, the Δ⁵-isomer shows a positive maximum at 296 nm. nih.govresearchgate.net This selectivity allows for the direct and sensitive measurement of both isomers in a mixture, an advantage over UV spectroscopy where the Δ⁵-isomer has very low activity. nih.govresearchgate.net An indirect method involves the base-catalyzed isomerization of the Δ⁵-isomer into ethisterone, with ellipticity measurements taken before and after the reaction. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectrophotometry

Computational Chemistry and Molecular Simulations

Computational methods provide theoretical insights into the electronic structure, stability, and conformational properties of ethisterone, complementing experimental data.

Quantum mechanical calculations have been employed to study the molecular dynamics and structure of ethisterone. researchgate.netiau.irresearchgate.netsapub.orgaustinpublishinggroup.comtoronto.edureddit.com Methods such as the semi-empirical PM3, ab initio Hartree-Fock (HF), and Density Functional Theory (DFT) have been utilized. researchgate.netsapub.orgaustinpublishinggroup.com

These calculations help in assigning vibrational modes observed in experimental spectra, such as those from inelastic incoherent neutron scattering (IINS). researchgate.net For example, quantum chemistry calculations using the PM3 method and the restricted Hartree-Fock level with a 6-31* basis set have been used to analyze the low-frequency internal vibration modes. researchgate.net These studies have provided insights into the torsional vibrations of the androstane (B1237026) skeleton and the librations of the methyl groups. researchgate.net DFT calculations have also been used to investigate the electronic structure and reactivity of related steroid molecules. austinpublishinggroup.com The choice of method represents a balance between computational cost and accuracy, with PM3 being faster and HF and DFT being more rigorous. reddit.com

Conformational Analysis and Strain Energy Calculations

X-ray Diffraction Studies of Ethisterone and Derivatives

X-ray diffraction is a powerful technique for the unequivocal determination of molecular structure in the solid state. It has been widely used to characterize ethisterone and its various derivatives, providing precise information on conformation, bond lengths, and crystalline packing. nih.govrsc.orgrsc.org

Single-crystal X-ray diffraction analysis has been essential in confirming the structure of newly synthesized ethisterone derivatives, such as those with D-ring substitutions containing 1,4-1,2,3-triazoles and triazole-linked glycoconjugates. nih.govresearchgate.netnih.gov

A comprehensive study on thirteen steroidal derivatives, including those derived from ethisterone, revealed that most crystallize in the orthorhombic P2₁2₁2₁ space group. rsc.orgrsc.orgunam.mx A consistent finding across this family of compounds was the adoption of an "L" shaped conformation. rsc.orgrsc.org The crystal packing in these structures is predominantly controlled by weak intermolecular forces, including O–H⋯O, C–H⋯O, and C–H⋯π interactions. rsc.orgrsc.org In addition to traditional single-crystal methods, the cryo-electron microscopy (CryoEM) method, MicroED, has been successfully used to determine the atomic resolution structure of ethisterone from a simple powder, a process that took less than 30 minutes. chemrxiv.org X-ray crystallographic studies have also been performed on metal-alkynyl clusters incorporating ethisterone, revealing non-traditional hydrogen bonding between hydroxyl groups and the acetylide units of adjacent molecules. capes.gov.br

Table 3: Crystallographic Data for Ethisterone and Derivatives

| Compound/Derivative Family | Diffraction Method | Key Structural Findings | Reference |

|---|---|---|---|

| 17-Halo-aryl-ethynyl ethisterone derivatives | Single-crystal X-ray diffraction | Orthorhombic P2₁2₁2₁ space group; "L" conformation; packing governed by O–H⋯O, C–H⋯O, and C–H⋯π interactions. rsc.orgrsc.org | rsc.orgrsc.orgunam.mx |

| D-ring substituted ethisterone with 1,4-1,2,3-triazoles | Single-crystal X-ray diffraction | Unequivocally confirmed the molecular structure of the new derivative. nih.gov | nih.gov |

| Triazolyl ethisterone glycoconjugate 5a | Single-crystal X-ray diffraction | Confirmed the structure of the glycoconjugate. nih.gov | nih.gov |

| Ethisterone powder | MicroED (CryoEM) | Atomic resolution structure (1Å) determined from nanocrystals in powder. chemrxiv.org | chemrxiv.org |

| Au(I)/Cu(I) alkynyl clusters with ethisterone | X-ray crystallography | Revealed nontraditional hydrogen bonding between hydroxyl groups and acetylide units. capes.gov.br | capes.gov.br |

Molecular Mechanisms of Action and Receptor Dynamics

Progesterone (B1679170) Receptor (PR) Interactions

Ethisterone's primary mechanism of action is as a progestogen, mediated through its binding to and activation of progesterone receptors. wikipedia.orgpatsnap.com The introduction of a 17α-ethinyl group to the testosterone (B1683101) structure is a key modification that confers a pronounced binding affinity for the PR. kup.at This interaction initiates a cascade of molecular events that alters gene expression in target tissues such as the uterus, breast, and brain. patsnap.com

Ethisterone (B1671409) is an agonist of the progesterone receptor. wikipedia.org Upon binding, it activates the receptor, which then modulates the transcription of target genes. patsnap.com Its binding affinity for the PR has been quantified as approximately 44% of that of the natural ligand, progesterone. wikipedia.org Consequently, it is characterized as a relatively weak progestogen. wikipedia.org Compared to its derivative, norethisterone, ethisterone has about a 20-fold lower potency as a progestogen. wikipedia.org Studies have also shown that ethisterone, along with other progestins like norethisterone and norgestrel, displays a greater binding affinity for the nuclear progesterone receptor (nPR) compared to the membrane progesterone receptor α (mPRα). nih.gov

| Compound | Receptor | Relative Binding Affinity (%) (Compared to Progesterone) | Notes |

|---|---|---|---|

| Ethisterone | Progesterone Receptor (PR) | ~44% | Considered a relatively weak progestogen. wikipedia.org |

Upon binding to the progesterone receptor, ethisterone triggers a conformational change in the receptor, which then translocates to the nucleus. Inside the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the rate of transcription, leading to changes in protein synthesis that are responsible for its physiological effects. patsnap.com For instance, by mimicking natural progesterone, ethisterone can stabilize the endometrial lining of the uterus, a process dependent on the regulation of specific gene expression pathways. patsnap.com

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can have different effects on gene transcription. tandfonline.com The binding of a progestin like ethisterone can lead to the recruitment of co-activators or co-repressors to the receptor complex, resulting in either an increase or decrease in the transcriptional activity of target genes. kup.at In breast cancer cells, progestin-activated PR has been shown to reprogram the chromatin binding of the estrogen receptor α (ERα), thereby instituting a unique gene expression program. nih.gov

Ethisterone has been shown to directly influence the expression levels of its own receptor. In a study using the human breast cancer cell line MCF-7, treatment with ethisterone at a concentration of 1 µM was found to downregulate progesterone receptors. caymanchem.com This feedback mechanism is a crucial aspect of hormonal regulation, where the presence of the ligand can modulate cellular sensitivity to its own effects by altering receptor density. Research has also demonstrated that in MCF-7 cells, which have inherently low levels of PR without estrogen stimulation, the introduction of other hormonal agents like estradiol (B170435) can increase PR levels by boosting the rate of receptor synthesis. mdpi.comnih.gov The ability of ethisterone to cause downregulation indicates a distinct regulatory pathway.

Modulation of Gene Expression Pathways

Androgen Receptor (AR) Interactions

Due to its structural similarity to testosterone, ethisterone also interacts with the androgen receptor, although its androgenic activity is considered weak. wikipedia.orgkup.at The chemical modifications that enhance its progestogenic activity simultaneously attenuate its androgenic effects compared to testosterone. kup.at

Interestingly, the 5α-reduced metabolite of ethisterone, 5α-dihydroethisterone, demonstrates reduced androgenic activity compared to the parent compound. wikipedia.org This is in contrast to testosterone, where 5α-reduction significantly enhances androgenic potency. nih.gov

| Compound | Assay/Receptor | Binding/Activity Data | Reference |

|---|---|---|---|

| Ethisterone | Yeast-based AR Bioassay (Activation) | EC50 = 23.1 nM | caymanchem.com |

| Ethisterone | Rat Prostate Androgen Receptor (Binding) | RBA = 35% | wikipedia.org |

The interaction of ethisterone and its derivatives with the androgen receptor can occur through different mechanisms. Studies have shown that ethisterone can compete with testosterone for binding sites on sex hormone-binding globulin (SHBG). Research has also indicated that ethisterone itself can exhibit antiandrogenic activity, an effect that is nullified upon its 5α-reduction, suggesting a direct interaction at the receptor level that is likely competitive. nih.gov

Further insights into the modulation of AR have come from studies using conjugates of ethisterone. These studies have demonstrated that ethisterone-based molecules can be designed to modulate AR activity through either competitive or non-competitive mechanisms. acs.org

Competitive Modulation : A linear, divalent ethisterone-peptoid conjugate was found to competitively inhibit AR activity. acs.org This type of modulation involves the conjugate competing with the natural androgen, dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the receptor. acs.org

Non-Competitive Modulation : In contrast, a cyclic divalent ethisterone conjugate was shown to modulate AR activity through a non-competitive mechanism. acs.org This suggests an allosteric mode of action, where the conjugate binds to a site on the receptor other than the primary ligand-binding pocket, inducing a conformational change that inhibits receptor function. acs.org

These findings highlight the versatility of the ethisterone scaffold in designing specific modulators of androgen receptor activity. acs.org

Influence on Androgen Receptor Nuclear Localization and Co-activator Binding

The androgen receptor (AR), a ligand-dependent transcription factor, typically resides in the cytoplasm in an inactive state, bound to chaperone proteins. nih.gov Upon binding to its native androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the chaperones, and translocates into the nucleus. nih.govwikipedia.org This nuclear localization is a critical step for the AR to bind to androgen response elements (AREs) on the DNA and recruit co-activator proteins, which are necessary for the transcription of target genes. nih.govamegroups.org

Studies involving synthetic conjugates of ethisterone have provided insights into its potential influence on AR nuclear localization and co-activator binding. A linear divalent ethisterone-peptoid conjugate was found to act as an AR antagonist by not promoting the nuclear localization of the AR. nih.govnih.govacs.org In the absence of this conjugate, the AR remains diffusely distributed in the cytoplasm, similar to its state without any ligand. nih.gov This is in stark contrast to the effect of DHT, which induces a clear accumulation of the AR in the nucleus. nih.gov Furthermore, this linear conjugate was shown to inhibit the binding of co-activator proteins to the AR. nih.govnih.govacs.org The binding of an agonist to the AR's ligand-binding domain (LBD) typically induces a conformational change that facilitates the recruitment of co-activator proteins containing an FxxLF motif. nih.gov The linear ethisterone conjugate was found to prevent this interaction, thereby blocking the transcriptional activity of the AR. nih.gov

Interestingly, a cyclic divalent ethisterone conjugate demonstrated a different mechanism. While it also acted as an AR antagonist, it was found to promote the nuclear localization of the AR. nih.govnih.govacs.org However, despite inducing nuclear translocation, it did not effectively compete with the endogenous ligand for binding to the AR and only partially recruited the co-activator peptide, similar to the partial agonist/antagonist bicalutamide. nih.gov These findings highlight that modifications to the ethisterone structure can lead to distinct mechanisms of AR antagonism, influencing nuclear localization and co-activator binding in different ways. nih.govnih.govacs.org

Influence of Ethisterone Conjugates on Androgen Receptor (AR) Dynamics

| Ethisterone Conjugate | Effect on AR Nuclear Localization | Effect on Co-activator Binding | Mechanism of Action |

|---|---|---|---|

| Linear Divalent Ethisterone-Peptoid Conjugate | Does not promote nuclear localization. nih.govauajournals.org | Inhibits co-activator binding. nih.govnih.govacs.org | Competitive antagonist; blocks AR action by inhibiting DNA binding. nih.govnih.govacs.org |

| Cyclic Divalent Ethisterone-Peptoid Conjugate | Promotes nuclear localization. nih.govauajournals.org | Partial recruitment of co-activator peptide. nih.gov | Non-competitive antagonist; induces cell-cycle arrest. nih.govnih.govacs.org |

Cross-Talk with Other Steroid Hormone Receptor Pathways (e.g., Estrogen, Glucocorticoid, Mineralocorticoid Receptors)

Steroid hormone receptors, including the androgen, estrogen (ER), glucocorticoid (GR), and mineralocorticoid receptors (MR), form a family of ligand-activated transcription factors that can interact and influence each other's signaling pathways, a phenomenon known as cross-talk. nih.govwikipedia.org Ethisterone, as a synthetic steroid, has the potential to interact with multiple steroid hormone receptors.

While ethisterone is primarily recognized for its progestogenic and weak androgenic activities, its cross-talk with other steroid hormone pathways is an important aspect of its molecular pharmacology. wikipedia.org Although direct and extensive research on ethisterone's cross-talk with estrogen, glucocorticoid, and mineralocorticoid receptors is not widely detailed in the provided search results, the activity of its parent compound, danazol (B1669791), offers some insights. Danazol itself has been shown to interact with multiple steroid receptors. fda.gov

Ethisterone does not appear to have estrogenic activity. wikipedia.org However, its parent compound, danazol, can act as an ER agonist at very high concentrations. wikipedia.org The progestogenic activity of ethisterone implies interaction with the progesterone receptor (PR). wikipedia.org Cross-talk between ER and PR signaling pathways is well-documented, where the activation of one can influence the transcriptional activity of the other. nih.gov For instance, ligand-activated PR can repress ER-mediated transcriptional activity. nih.gov

Danazol is also known to act as a glucocorticoid, suggesting an interaction with the GR. wikipedia.org This implies that its metabolite, ethisterone, might also have some affinity for the GR, although this is not explicitly stated in the search results. The interaction of steroid receptors with other signaling pathways, such as growth factor signaling, further complicates this network of cross-talk. wikipedia.org

Ethisterone as an Active Metabolite of Other Compounds (e.g., Danazol)

Ethisterone is a major and active metabolite of the synthetic steroid danazol. wikipedia.orgnih.govnih.govebi.ac.uk Danazol is used in the treatment of various medical conditions, including endometriosis. wikipedia.org Following oral administration, danazol is extensively metabolized in the liver. nih.govmedscape.com Two of the primary metabolites produced are 2-hydroxymethyl ethisterone and ethisterone itself. fda.govnih.govsanofi.com

Metabolism of Danazol to Ethisterone

| Parent Compound | Primary Metabolites | Site of Metabolism | Significance of Ethisterone as a Metabolite |

|---|---|---|---|

| Danazol | Ethisterone, 2-hydroxymethyl ethisterone. fda.govnih.govsanofi.com | Liver. nih.govmedscape.com | Contributes to the overall progestogenic and androgenic effects of danazol. wikipedia.orgwikipedia.org |

Biochemical Metabolism and Pathway Analysis

Identification of Ethisterone (B1671409) Metabolites (e.g., 5α-Dihydroethisterone)

The metabolism of ethisterone leads to the formation of several key metabolites. The primary pathway involves the reduction of the molecule.

5α-Dihydroethisterone (5α-DHET) : This is a major and active metabolite of ethisterone. wikipedia.orgmedkoo.com Its formation is a significant step in the metabolic cascade of its parent compound. medkoo.comwikipedia.org

Androstanediol Metabolites : Further reduction of ethisterone can lead to the formation of other potential metabolites, including 17α-ethynyl-3α-androstanediol and 17α-ethynyl-3β-androstanediol. wikipedia.org

Hydroxylated Metabolites : Research involving microbial transformation, which can mimic mammalian metabolic pathways, has identified several hydroxylated derivatives. Incubation of ethisterone with Aspergillus niger yielded 17α-ethynyl-6α,17β-dihydroxyandrost-4-en-3-one and 17α-ethynyl-11α,17β-dihydroxyandrost-4-en-3-one. nih.gov Fermentation with Cunninghamella blakesleeana produced 17α-ethynyl-6β,15β,17β-trihydroxyandrost-4-en-3-one and 17α-ethynyl-7β,15β,17β-trihydroxyandrost-4-en-3-one. nih.gov

Unlike some other progestogens, ethisterone is not metabolized into pregnanediol (B26743) in humans. wikipedia.org

Table 1: Major Identified Metabolites of Ethisterone

| Metabolite Name | Parent Compound | Key Enzyme(s) | Reference(s) |

|---|---|---|---|

| 5α-Dihydroethisterone (5α-DHET) | Ethisterone | 5α-reductase | wikipedia.org, wikipedia.org, medkoo.com |

| 17α-Ethynyl-3α-androstanediol | Ethisterone | 5α-reductase, other enzymes | wikipedia.org |

| 17α-Ethynyl-3β-androstanediol | Ethisterone | 5α-reductase, other enzymes | wikipedia.org |

| Ethisterone | Danazol (B1669791) | Not specified | ncats.io, hmdb.ca |

Enzymatic Transformations and Metabolic Enzymes (e.g., 5α-reductase)

The biotransformation of ethisterone is catalyzed by specific enzymes located in various tissues.

5α-reductase : This is the principal enzyme responsible for the conversion of ethisterone into its active metabolite, 5α-dihydroethisterone (5α-DHET). wikipedia.org This enzymatic reaction occurs in tissues where 5α-reductase is highly expressed, such as the liver, skin, and prostate gland. medkoo.comwikipedia.org

Other Enzymes : The formation of 17α-ethynyl-3α-androstanediol and 17α-ethynyl-3β-androstanediol also involves 5α-reductase, along with other enzymes like 3α- and 3β-hydroxysteroid dehydrogenases. wikipedia.orgwikipedia.org Certain drugs, such as the enzyme-inducing agents rifampicin (B610482) and phenytoin, can accelerate the metabolism of ethisterone, while inhibitors like ketoconazole (B1673606) can slow it down. patsnap.com

Aromatization Studies and Estrogenic Metabolite Formation

Aromatization is a key metabolic process for some steroids, converting them into estrogens. However, studies indicate that ethisterone's metabolic profile in this regard is distinct from closely related compounds.

In vitro studies using human placental homogenates and in vivo analyses have not detected aromatization of ethisterone. wikipedia.org This suggests that ethisterone is not significantly transformed into the potent estrogen ethinylestradiol. wikipedia.org This is a critical point of differentiation from its 19-nortestosterone analogue, norethisterone, which is known to be aromatized to ethinylestradiol. wikipedia.orgwikipedia.org While ethisterone itself does not appear to have significant estrogenic activity in humans, some of its metabolites, such as 17α-ethynyl-3α-androstanediol and 17α-ethynyl-3β-androstanediol, may possess some estrogenic properties. wikipedia.org However, clinical studies have shown that even at high doses, ethisterone administration does not lead to an increase in urinary estrogen excretion, unlike norethisterone. wikipedia.orgoup.com Furthermore, research has shown that while norethisterone can act as a suicide inhibitor of the aromatase enzyme, ethisterone does not demonstrate this activity. nih.gov

Comparative Metabolic Profiles with Related Progestogens

Comparing the metabolism of ethisterone with related progestogens, particularly norethisterone, reveals significant differences that influence their biological effects.

Aromatization : The most prominent difference lies in aromatization. Norethisterone is converted to ethinylestradiol, a potent estrogen, at a rate of about 0.35%, which accounts for its estrogenic effects. wikipedia.orgwikipedia.org In contrast, ethisterone is not considered to be a substrate for aromatase, and this lack of conversion to an estrogenic metabolite means it does not share the same estrogenic activity profile as norethisterone in humans. wikipedia.orgoup.com

5α-Reduction : Both ethisterone and norethisterone undergo 5α-reduction. wikipedia.orgwikipedia.org However, the effect of this metabolic step on their androgenic activity is noteworthy. For testosterone (B1683101) and nandrolone (B1676933) (19-nortestosterone), 5α-reduction significantly enhances their androgenic potency. wikipedia.orgnih.gov Conversely, for both ethisterone and norethisterone, the 5α-reduced metabolites (5α-DHET and 5α-dihydronorethisterone, respectively) exhibit significantly diminished androgenic potency compared to the parent compounds. wikipedia.orgnih.gov This suggests the ethynyl (B1212043) group at the C17α position is a key structural feature influencing this outcome. wikipedia.org

Table 2: Comparative Metabolic Profile: Ethisterone vs. Norethisterone

| Metabolic Pathway | Ethisterone | Norethisterone | Reference(s) |

|---|---|---|---|

| Primary Active Metabolite | 5α-Dihydroethisterone (5α-DHET) | 5α-Dihydronorethisterone (5α-DHNET) | wikipedia.org, wikipedia.org |

| Aromatization | Not detected in vivo; not considered a substrate for aromatase. | Converted to Ethinylestradiol (a potent estrogen). | wikipedia.org, wikipedia.org, nih.gov |

| Estrogenic Metabolite Formation | No significant formation of ethinylestradiol. Other metabolites may have weak activity. | Forms Ethinylestradiol, contributing to estrogenic effects. | wikipedia.org, wikipedia.org |

| Effect of 5α-Reduction on Androgenicity | Diminished androgenic potency. | Diminished androgenic potency. | wikipedia.org, nih.gov |

Metabolomics Approaches in Related Steroid Research

The study of steroid metabolism, or steroidomics, relies on sophisticated analytical techniques to identify and quantify complex mixtures of hormones and their metabolites in biological fluids. mdpi.com These approaches are essential for understanding the intricate metabolic pathways of compounds like ethisterone.

The analysis of steroid profiles is challenging due to the structural complexity of the compounds, their wide concentration ranges, and the intricacy of the biological matrices. thieme-connect.comnih.gov Historically, immunoassays were common but often suffered from a lack of specificity. thieme-connect.com

Modern metabolomics research predominantly uses mass spectrometry (MS) coupled with chromatographic separation techniques:

Gas Chromatography-Mass Spectrometry (GC-MS) : Long considered a gold standard, GC-MS provides high separation power for detailed steroid profiling, particularly in urine. mdpi.comthieme-connect.com This method often requires sample preparation steps, including hydrolysis and derivatization, to make the steroids volatile for gas chromatography. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique has become a predominant tool in steroid research. nih.govnih.gov It often requires minimal sample preparation and allows for high-throughput analysis of a wide range of steroids, including conjugated forms, in a single run. thieme-connect.comacs.org LC-MS/MS offers high accuracy and sensitivity, making it suitable for both clinical diagnostics and scientific research to analyze global steroid metabolomes from small sample volumes. nih.gov

These powerful analytical methods enable the comprehensive profiling of steroid metabolites, which is crucial for diagnosing metabolic disorders and understanding the pharmacology of synthetic steroids like ethisterone. mdpi.comacs.org

Compound Reference Table

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating ethisterone (B1671409) from its isomers and other compounds in a sample mixture, a critical step for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., CD Detector)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroids like ethisterone. chromatographyonline.comjascoinc.com When coupled with a Circular Dichroism (CD) detector, HPLC becomes a powerful tool for the simultaneous determination of ethisterone and its Δ⁵-isomer. researchgate.netnih.gov This is particularly advantageous because the Δ⁵-isomer has very low UV activity, making it difficult to measure with conventional UV detectors. nih.govresearchgate.net The HPLC-CD method leverages the selective negative Cotton effect of the Δ⁴-3-oxo group in ethisterone for detection. researchgate.netnih.gov

The linearity of the relationship between steroid concentration and peak area has been demonstrated in the concentration range of 0.5 to 2 mg/mL, which corresponds to injected quantities of 10 to 40 µg. researchgate.net This indicates the method's suitability for quantitative analysis within this range. The use of a CD detector in an HPLC system provides high selectivity, especially at higher wavelengths, for compounds with optically active absorption bands. researchgate.net This approach has proven effective for determining the enantiomeric purity of chiral drugs. chromatographyonline.com

Liquid-Phase Microextraction (LPME) in Research Sample Preparation

Liquid-Phase Microextraction (LPME) has emerged as a valuable sample preparation technique in research, offering efficient extraction and preconcentration of analytes from aqueous samples. dshs-koeln.deresearchgate.net This method involves extracting analytes first into a thin organic solvent layer within a hollow fiber and then into an acceptor phase inside the fiber. dshs-koeln.de LPME provides excellent sample clean-up and analyte enrichment with a simple and cost-effective setup. dshs-koeln.de

In the context of ethisterone analysis, a novel in-vial two-phase LPME method with in-tube derivatization has been developed for gas chromatographic/mass spectrometric (GC/MS) analysis in urine samples. dshs-koeln.de This technique combines filtration, extraction, clean-up, enrichment, and derivatization into a single step, significantly simplifying sample pretreatment. dshs-koeln.de The method has been validated for its limit of detection (LOD), linearity, specificity, precision, and accuracy. dshs-koeln.de LPME is considered a green chemistry approach due to the minimal use of organic solvents, typically 2-5 µL per sample. uio.no

Spectrometric Techniques for Quantitative Analysis

Spectrometric methods provide the means for quantitative measurement of ethisterone, often by exploiting its unique light-absorbing properties.

Infrared Spectrophotometric Determination (e.g., KBr Disk Technique)

Infrared (IR) spectrophotometry using the potassium bromide (KBr) disk technique is a well-established method for the identification and quantification of ethisterone. oup.comoup.com This technique involves mixing the sample with KBr powder and compressing it into a transparent disk, which is then analyzed in an IR spectrometer. kindle-tech.comkindle-tech.com The KBr acts as a transparent matrix for the solid sample. azom.com

For quantitative analysis, disks containing approximately 0.06% ethisterone by weight are used, with measurements taken in the 5-7 µm infrared region. oup.com The baseline absorbance of the 6.03 µ peak is measured for quantification. oup.com For identification purposes, a higher concentration of 0.25% by weight is used to obtain a full spectrum in the 2-15 µm region, which is then compared to the spectrum of a standard. oup.com The identity is confirmed if the relative intensities of the bands in the sample and standard spectra are the same. oup.com

Circular Dichroism (CD) Spectrometry for Isomer Quantification

Circular Dichroism (CD) spectrometry is a highly selective method for the direct and simultaneous determination of ethisterone and its Δ⁵-isomer without prior separation. researchgate.netnih.gov The technique is based on the distinct chiroptical properties of the isomers. nih.gov Ethisterone exhibits a selective negative Cotton effect, with a negative maximum at 348 nm in dioxane, due to its Δ⁴-3-oxo group. researchgate.netresearchgate.net In contrast, the Δ⁵-isomer shows a positive maximum at 296 nm. researchgate.net

By measuring the ellipticity at these two different wavelengths, the concentrations of both isomers can be calculated. researchgate.netnih.gov An indirect method is also available, where the Δ⁵-isomer is converted to ethisterone through base-catalyzed isomerization, and ellipticities are measured before and after the reaction. nih.govresearchgate.net This method is particularly valuable as it allows for the direct and highly sensitive measurement of the Δ⁵-isomer, which has extremely low UV activity. nih.govresearchgate.net

Application of Analytical Methods in Research Sample Matrices (e.g., Cell Culture Media, Animal Tissues)

The analytical methods described above are frequently applied to complex biological samples in research.

Ethisterone has been used as a component in Dulbecco's modified Eagle medium (DMEM) for culturing transfected COS-7 cells in transient transfection assays. sigmaaldrich.com The analysis of steroids in cell culture media is crucial for evaluating the effects of various compounds on steroid synthesis and metabolism. For instance, human placental JEG-3 cells, which have high P450 aromatase activity, are used to study how contaminants might interfere with estrogen synthesis. researchgate.net Analytical methods must be sensitive enough to detect trace amounts of steroids in the culture medium. researchgate.net

In animal tissues, the determination of steroid residues is important for both research and regulatory purposes. americanlaboratory.com Methods like gas chromatography/mass spectrometry (GC/MS) have been developed for the determination of multiple steroid residues in animal muscle tissues. nih.gov Sample preparation for tissue analysis often involves enzymatic digestion, extraction, and clean-up steps, such as solid-phase extraction (SPE), before instrumental analysis. nih.govresearchgate.net For example, a GC/MS method for anabolic hormones in muscle tissue reported limits of quantitation (LOQ) in the range of 1.0 - 2.0 µg/kg. nih.gov

The following table provides a summary of research findings on the application of these analytical methods.

| Analytical Method | Sample Matrix | Key Findings |

| HPLC with CD Detection | - | Enables simultaneous determination of ethisterone and its Δ⁵-isomer. researchgate.netnih.gov The Δ⁵-isomer is detectable despite low UV activity. researchgate.net |

| Liquid-Phase Microextraction (LPME) | Urine | Simplifies sample preparation by combining multiple steps into one. dshs-koeln.de Provides good analyte preconcentration and sample clean-up. dshs-koeln.de |

| Infrared Spectrophotometry (KBr Disk) | Bulk Drug/Tablets | Allows for both quantitative determination (at 0.06% concentration) and identification (at 0.25% concentration). oup.com |

| Circular Dichroism (CD) Spectrometry | - | Allows for direct quantification of ethisterone and its Δ⁵-isomer without separation by measuring ellipticity at different wavelengths. researchgate.netnih.gov |

| GC/MS | Animal Muscle Tissue | Capable of determining multiple steroid residues with LOQs in the µg/kg range. nih.gov |

| LC-MS/MS | Cell Culture Media | Provides high selectivity and sensitivity for measuring trace amounts of steroids to evaluate endocrine-disrupting effects. researchgate.net |

In Vitro and Preclinical in Vivo Research Applications

Cellular and Molecular Research Models

Ethisterone (B1671409) has been instrumental in a variety of cellular and molecular research models, providing valuable insights into its bioactivity and effects on different cell types.

Yeast-based in vitro bioassays are a common tool for assessing the androgenic potential of various compounds. mdpi.com In these assays, yeast cells are genetically modified to express the androgen receptor (AR) and a reporter gene, which is activated upon AR binding. researchgate.net Ethisterone has demonstrated significant intrinsic androgenicity in such systems. nih.gov

Studies utilizing these yeast-based assays have shown that ethisterone binds to the androgen receptor with an EC50 value of 23.1 nM. chemicalbook.inlookchem.comcaymanchem.com This binding affinity highlights its potential to act as an androgen. Research has also explored the structure-activity relationships of synthetic progestins, identifying 17α-ethynylated derivatives of testosterone (B1683101), like ethisterone, as having notable androgenic bioactivity. researchgate.netnih.gov

Table 1: Androgenic Activity of Ethisterone in Yeast-Based Bioassay

| Compound | EC50 (nM) for Androgen Receptor | Reference |

|---|

Ethisterone and its derivatives have been investigated in various cancer cell lines to understand their effects on cell proliferation, receptor modulation, and cytotoxicity.

MCF-7 Cells: The MCF-7 human breast cancer cell line is a widely used model for studying hormone-dependent cancers as it expresses estrogen, androgen, progesterone (B1679170), and glucocorticoid receptors. culturecollections.org.ukcytion.com In MCF-7 cells, ethisterone at a concentration of 1 µM has been shown to downregulate progesterone receptors. chemicalbook.inlookchem.comcaymanchem.com This makes it a valuable tool for investigating the interplay of hormonal pathways in breast cancer. culturecollections.org.uk

LNCaP-abl Cells and Androgen Receptor (AR) Antagonism: The LNCaP-abl cell line serves as a model for castrate-resistant prostate cancer. nih.govnih.gov Research has focused on divalent ethisterone conjugates for their potential to overcome resistance to conventional AR antagonists. nih.govnih.gov A linear divalent ethisterone conjugate was found to competitively inhibit AR action by preventing DNA binding, without promoting AR nuclear localization. nih.govnih.gov In contrast, a cyclic conjugate induced cell-cycle arrest and promoted AR nuclear localization, suggesting a different mechanism of AR antagonism. nih.gov Furthermore, a multivalent peptoid conjugate of ethisterone, MPC6, demonstrated significant anti-proliferative effects in enzalutamide-resistant LNCaP-abl cells. aacrjournals.org

Melanoma and Renal Cancer Cytotoxicity: Thiazole-fused derivatives of ethisterone have shown potent cytotoxic activity against melanoma cell lines. These derivatives were found to induce apoptosis and cause G2/M phase cell cycle arrest. Specifically, a catechol substituted derivative (E47) was highly potent against B16 and SK-MEL-25 melanoma cell lines. While studies on cytotoxic agents in melanoma and renal cell carcinoma have been conducted, the predictive value of responses in these specific cancers for regulatory approval is not always reliable. However, research into phytochemicals has shown promise in preclinical models of renal cell carcinoma by suppressing cell viability and proliferation.

Table 2: Investigational Use of Ethisterone and its Derivatives in Cancer Cell Lines

| Cell Line | Application | Key Findings | Reference |

|---|---|---|---|

| MCF-7 | Progesterone Receptor Modulation | Ethisterone (1 µM) downregulates progesterone receptors. | chemicalbook.inlookchem.comcaymanchem.com |

| LNCaP-abl | AR Antagonism | Divalent ethisterone conjugates exhibit anti-proliferative properties and antagonize AR via distinct mechanisms. | nih.govnih.govaacrjournals.org |

| Melanoma (e.g., B16, SK-MEL-25) | Cytotoxicity | Thiazole-fused ethisterone derivatives show potent anti-melanoma activity. | |

Ethisterone has been utilized as a component in cell culture media for transfection assays. chemicalbook.inlookchem.com Specifically, it has been included in Dulbecco's modified Eagle's medium (DMEM) for culturing transfected COS-7 cells. chemicalbook.inlookchem.com COS-7 cells, derived from monkey kidney tissue, are a common choice for transfection studies due to their permissiveness to SV40 virus replication. The inclusion of ethisterone in the culture medium suggests its role in creating specific experimental conditions for gene transfection and transient transfection assays. chemicalbook.inlookchem.com

The interaction of steroid receptors with DNA is a critical step in gene regulation. Research has investigated how ligands like ethisterone can influence the DNA binding and structure of these receptors. While direct studies on ethisterone's effect on DNA binding are part of broader research into steroid hormone action, the principles are well-established. Ligand binding can induce conformational changes in the receptor, affecting its ability to bind to specific DNA sequences known as hormone response elements. nih.govnih.gov Techniques like electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) are used to study these interactions. wikipedia.org The development of computational methods also aids in predicting DNA-binding proteins and their sites. plos.org

In the context of ethisterone's derivatives, a linear divalent conjugate was shown to inhibit the DNA binding of the androgen receptor, demonstrating a clear impact on this crucial molecular interaction. nih.govnih.gov

Use in Cell Culture Media for Transfection Assays (e.g., COS-7 cells)

Animal Model Studies for Mechanistic Insights

Animal models are indispensable for understanding the physiological and pharmacological effects of compounds like ethisterone in a whole-organism context.

Studies in animal models, such as rats, have been conducted to understand the dynamics of hormonal receptor concentrations in various tissues following the administration of progestogens. researchgate.net These studies provide insights into how these compounds modulate receptor levels in target organs, which is fundamental to their mechanism of action. oup.comoup.com For instance, research on norethisterone acetate (B1210297) in albino rats demonstrated changes in the immunoexpression of progesterone receptors in uterine cells. researchgate.net While specific data on ethisterone's direct effect on receptor concentration dynamics in various animal tissues is part of a broader understanding of progestin pharmacology, these studies highlight the importance of in vivo models for elucidating such mechanisms. nih.gov In preclinical mouse melanoma models, thiazole-fused ethisterone derivatives have been shown to significantly reduce tumor growth, indicating a tangible in vivo effect.

Molecular and Cellular Mechanisms in Reproductive Biology Models

Ethisterone, also known as 17α-ethinyltestosterone, is a synthetic steroid that exhibits significant progestational activity. kup.atnih.gov Its mechanism of action in reproductive biology is primarily mediated through its interaction with steroid hormone receptors, particularly the progesterone receptor (PR). kup.at The introduction of a 17α-ethinyl group to the testosterone molecule significantly reduces its androgenic properties and confers a pronounced binding affinity for the PR. kup.atnih.gov

The biological actions of progestogens like ethisterone are complex and are initiated by both genomic and non-genomic pathways. kup.at The primary genomic mechanism involves the binding of ethisterone to the intracellular progesterone receptors, which exist in two main isoforms, PR-A and PR-B. kup.atbioscientifica.com These receptors are ligand-activated transcription factors. bioscientifica.com Upon binding, the receptor-steroid complex undergoes a conformational change, dimerizes, and translocates to the nucleus. kup.atbioscientifica.com Inside the nucleus, the complex binds to specific DNA sequences known as hormone responsive elements (HREs), which modulates the transcription of target genes. bioscientifica.com

The two PR isoforms, PR-A and PR-B, can have different transcriptional activities; PR-B generally acts as an activator of gene transcription, whereas PR-A can function as a repressor of PR-B and other steroid receptors, including the estrogen receptor (ER). kup.at The expression and activity of PRs are often dependent on estrogens, which upregulate PR expression in tissues like the endometrium. kup.at

Due to structural similarities with other steroid hormones, ethisterone may also interact with other members of the nuclear receptor superfamily, such as the androgen receptor (AR), glucocorticoid receptor, and mineralocorticoid receptor. kup.atnih.gov This cross-reactivity can lead to a broader range of biological effects. For instance, ethisterone was developed from testosterone, and while its androgenic effects are weaker, it retains some interaction with the AR. kup.atnih.gov This interaction has been exploited in the design of ethisterone conjugates to target the AR in prostate cancer models. nih.gov The specific cellular response to ethisterone is therefore determined by the type of receptor it binds to, the specific isoform expressed in the cell, and the resulting pattern of gene activation or repression. kup.at

Preclinical Assessment of Novel Ethisterone Derivatives for Biological Activity

Ethisterone's core structure has served as a scaffold for the synthesis of novel derivatives with potential therapeutic and diagnostic applications, including anticancer, imaging, and antibacterial agents.

Anticancer and Imaging Derivatives:

Research has focused on creating thiazole-fused ethisterone derivatives, which have shown potent cytotoxic activity against various cancer cell lines, particularly melanoma. nih.govacs.org In one study, a library of approximately 30 novel thiazolo-ethisterone compounds was synthesized to explore their structure-activity relationship (SAR). nih.gov These derivatives were generally found to be potent cytotoxic agents, often acting at lower concentrations than related thiazolo-androstenone compounds. nih.gov For example, the N-phenyl substituted derivative (E2) was a significant growth inhibitor of tested melanoma cell lines with IC₅₀ values as low as 1.6 μM, and the catechol substituted derivative (E47) was also highly potent. nih.gov In contrast, the parent ethisterone molecule showed no significant cytotoxicity at concentrations up to 40 μM. nih.gov Further studies on specific derivatives like 3,4-dihydroxy substituted thiazolo ethisterone (ET32) and piperazine-substituted thiazolo ethisterone (ET26) showed they could retard tumor growth in a subcutaneous mouse melanoma model. astate.edu

| Compound | Substitution | B16F10 (Murine) | SK-MEL-25 (Human) | SK-MEL-5 (Human) | LOX IMVI (Human) | SK-MEL-28 (Human) |

|---|---|---|---|---|---|---|

| E1 | Amino | >20 | >20 | >20 | >20 | >20 |

| E2 | N-phenyl | 1.6 | 4.7 | 2.8 | 3.8 | 3.9 |

| E47 | Catechol | 2.6 | 2.5 | - | - | - |

| E48 | Dichloro | >20 | >20 | >20 | >20 | >20 |

| E49 | Pyridinyl | >20 | >20 | >20 | >20 | >20 |

| E50 | Pyridinyl | >20 | >20 | >20 | >20 | >20 |

Ethisterone derivatives have also been developed for medical imaging. Novel fluorine-18 (B77423) labeled derivatives, [¹⁸F]EAEF and [¹⁸F]FPTT, have been synthesized for use as probes in Positron Emission Tomography (PET) to image progesterone receptor (PR)-positive breast cancer. researchgate.netnih.gov Preclinical studies showed that [¹⁸F]EAEF accumulated in high concentrations in the uterus and ovaries of rats pre-treated with estradiol (B170435) to induce high PR expression. nih.gov In mouse models, [¹⁸F]EAEF demonstrated high uptake in PR-positive MCF-7 tumors (3.15 ± 0.07%ID/g) compared to PR-negative MDA-MB-231 tumors (1.80 ± 0.03%ID/g). nih.gov Similarly, [¹⁸F]FPTT showed high specific uptake in PR-positive MCF-7 tumors (3.9 ± 0.20%ID/g), which could be blocked by co-injection with unlabeled ethisterone, confirming its target specificity. researchgate.net

| Compound | Tumor Model | Receptor Status | Uptake (%ID/g at 2h p.i.) | Blocking Agent | Blocked Uptake (%ID/g at 2h p.i.) |

|---|---|---|---|---|---|

| [¹⁸F]EAEF | MCF-7 | PR-Positive | 3.15 ± 0.07 | EAEF | 1.84 ± 0.05 |

| [¹⁸F]EAEF | MDA-MB-231 | PR-Negative | 1.80 ± 0.03 | N/A | N/A |

| [¹⁸F]FPTT | MCF-7 | PR-Positive | 3.9 ± 0.20 | Ethisterone | 1.3 ± 0.11 |

| [¹⁸F]FPTT | MDA-MB-231 | PR-Negative | 1.3 ± 0.08 | N/A | N/A |

Antibacterial Derivatives:

Another area of investigation is the synthesis of ethisterone-based metal complexes for antibacterial applications. A series of gold(I) complexes bearing N-heterocyclic carbenes (NHC) and an ethisterone derivative were synthesized and evaluated for antibacterial activity. capes.gov.brresearchgate.net These steroid-Au(I)-NHC complexes were tested in vitro against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. capes.gov.brresearchgate.net While the in vitro activity was modest, subsequent in vivo testing in Galleria mellonella larvae infected with E. coli showed that treatment with the gold-ethisterone complexes could increase the survival of the larvae, indicating potential for further development. researchgate.net

Structure Activity Relationship Sar Elucidation

Influence of C17α Ethynyl (B1212043) Group on Activity

The introduction of an ethynyl group (-C≡CH) at the C17α position of the testosterone (B1683101) molecule was a pivotal modification that led to the synthesis of ethisterone (B1671409) (17α-ethinyltestosterone). kup.atwikipedia.orgnih.gov This chemical alteration was initially intended to create an orally active form of testosterone, analogous to the conversion of estradiol (B170435) to ethinylestradiol. kup.atwikipedia.org

The C17α-ethynyl group confers several crucial properties:

Oral Bioavailability : The primary success of this modification was the creation of an orally active steroid. kup.atbioscientifica.com The ethynyl group provides steric hindrance that protects the C17β-hydroxyl group from metabolic oxidation in the liver during the first pass, a process that rapidly inactivates testosterone when taken orally. wikipedia.orgwikipedia.org

Altered Androgenic Activity : While the goal was an orally active androgen, the ethynyl group unexpectedly attenuated the androgenic activity compared to the parent testosterone molecule. kup.atwikipedia.orgaapec.org Replacement of the C17α alkyl group with an ethynyl group significantly reduces androgenic activity. wikipedia.org

Conferred Progestogenic Activity : Most surprisingly, the addition of the C17α-ethynyl group conferred considerable progestogenic activity. kup.ataapec.orgtandfonline.comtandfonline.com This modification allows the molecule to bind to and activate the progesterone (B1679170) receptor (PR), a characteristic not prominent in testosterone. kup.atresearchgate.net Trans-activation experiments show that while testosterone is almost unable to activate the PR, ethisterone can. researchgate.net This phenomenon is attributed to structural similarities between the androgen and progesterone receptors. kup.at

In essence, the C17α-ethynyl group is a key determinant of ethisterone's identity, transforming it from a testosterone derivative into the first orally active progestin, albeit with residual androgenic effects. kup.atbioscientifica.comoncotarget.com

Impact of C19 Methyl Group Removal (Transition to 19-Nortestosterone Derivatives)

Following the discovery of ethisterone, the next significant advancement in progestin development was the removal of the angular methyl group at the C19 position (located between the A and B rings of the steroid). This modification gives rise to the class of steroids known as 19-nortestosterone derivatives. kup.atoncotarget.comdoctorlib.org

When this change is applied to the ethisterone structure, the resulting compound is norethisterone (17α-ethynyl-19-nortestosterone). kup.atwikipedia.org The impact of this structural change is profound:

Enhanced Progestogenic Activity : The removal of the C19-methyl group dramatically increases progestogenic potency. kup.atnih.govobgynkey.com Norethisterone, for instance, has a progestogenic activity that is approximately 20-fold higher than that of ethisterone. kup.atoncotarget.comnih.gov Studies concluded that removing this methyl group enhances the hormonal activity of progestogens. kup.at

Reduced Androgenicity : The transition to a 19-nor structure further decreases the androgenic effects that remain in ethisterone. aapec.orgnih.gov The combination of C19 demethylation and C17α ethynylation results in a compound with a much more favorable progestin-to-androgen activity ratio. kup.ataapec.org

Altered Receptor Binding : The absence of the C19-methyl group increases the binding affinity for the progesterone receptor. kup.at It is suggested that 19-nor compounds are more potent than their counterparts that retain the 19-methyl group. researchgate.net

The synthesis of norethisterone from ethisterone demonstrated a key SAR principle: the combination of C17α-ethynylation and C19-demethylation is a powerful strategy for creating potent, orally active progestins with minimized androgenic side effects. kup.ataapec.orgtandfonline.com

Steric and Electronic Effects of D-Ring Substitutions (e.g., Triazole Fragments)

The D-ring of the steroid nucleus, particularly around the C17 position, is a common site for modification to alter biological activity. Research has explored the effects of attaching heterocyclic fragments, such as triazoles, to the ethisterone scaffold. These substitutions introduce significant steric and electronic changes to the molecule.

Studies have reported the synthesis of D-ring substituted steroidal triazoles from ethisterone via 1,3-dipolar cycloaddition reactions. rsc.orgresearchgate.net For example, triazole-linked ethisterone glycoconjugates have been synthesized using copper-catalyzed "click chemistry". researchgate.net The introduction of a bulky and electronically distinct triazole ring at the D-ring can influence the molecule's interaction with target receptors and has been investigated for applications beyond hormonal activity, such as in oncology. rsc.orgarkat-usa.org

In one study, thiazole-fused ethisterone derivatives were synthesized and evaluated for cytotoxic activity against cancer cell lines. nih.gov The findings indicated that these D-ring modified compounds were potent cytotoxic agents, with SAR analysis revealing that thiazole-fused ethisterone derivatives were more potent than analogous thiazole-fused androstenone compounds. nih.gov This suggests that the specific steroid scaffold (ethisterone vs. androstenone) plays a crucial role in the activity of the resulting heterocyclic derivative.

Correlation between Molecular Structure and Receptor Binding Affinity

The biological effects of ethisterone are mediated by its binding to nuclear receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR). The affinity with which it binds to these receptors is directly correlated with its molecular structure. kup.atbioscientifica.com

Ethisterone exhibits a dual binding profile. It has a notable affinity for the PR, which accounts for its progestogenic effects, and a weaker but significant affinity for the AR, which is responsible for its residual androgenic activity. wikipedia.orgpatsnap.com Ethisterone has approximately 44% of the binding affinity of progesterone for the progesterone receptor. wikipedia.org

The structural features dictating this binding profile are clear:

The C17α-ethynyl group is critical for PR binding and activation, a feature absent in testosterone. kup.atresearchgate.net

The removal of the C19-methyl group (in the transition to norethisterone) increases affinity for the PR and decreases it for the AR, thus separating the progestogenic and androgenic activities more effectively. kup.atwikipedia.org In vitro studies show that while ethisterone and norethisterone are about equipotent in activating the AR, norethisterone shows markedly increased potency for activating the PR. wikipedia.org

The following table summarizes the relative binding affinities and potencies based on these structural differences.

| Compound | Key Structural Features | Progesterone Receptor (PR) Activity | Androgen Receptor (AR) Activity |

|---|---|---|---|

| Testosterone | C19-Methyl, no C17α-Ethynyl | Negligible kup.atresearchgate.net | High (Reference Androgen) kup.at |